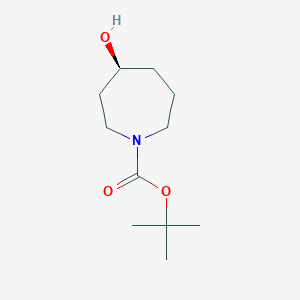

(S)-tert-Butyl 4-hydroxyazepane-1-carboxylate

説明

(S)-tert-Butyl 4-hydroxyazepane-1-carboxylate is a chiral azepane derivative characterized by a seven-membered azepane ring substituted with a hydroxyl group at the 4-position and a tert-butyl carbamate group at the 1-position. Its (S)-enantiomeric configuration is critical for applications in asymmetric synthesis and pharmaceutical intermediates, where stereochemical purity often dictates biological activity . While direct data on its molecular formula are unavailable in the provided evidence, structural analogs suggest a formula approximating C₁₁H₂₁NO₃ (adjusted for the absence of methyl groups in related compounds). The compound’s hydroxyl and carbamate functionalities render it a versatile building block for drug discovery, particularly in modulating solubility and hydrogen-bonding interactions .

特性

IUPAC Name |

tert-butyl (4S)-4-hydroxyazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(13)6-8-12/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFSWDBNKHNGGA-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654454 | |

| Record name | tert-Butyl (4S)-4-hydroxyazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174020-38-2 | |

| Record name | tert-Butyl (4S)-4-hydroxyazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4-hydroxyazepane-1-carboxylate typically involves the enantioselective reduction of a precursor compound. One common method is the reduction of a ketone intermediate using a chiral catalyst to achieve the desired (S)-configuration. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, in the presence of a chiral ligand or catalyst to ensure enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

化学反応の分析

Types of Reactions

(S)-tert-Butyl 4-hydroxyazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol.

科学的研究の応用

Medicinal Chemistry Applications

(S)-tert-Butyl 4-hydroxyazepane-1-carboxylate is utilized in the synthesis of various bioactive compounds, particularly those targeting G-protein coupled receptors (GPCRs). Research indicates that derivatives of this compound can serve as agonists for receptors involved in metabolic disorders such as type 2 diabetes mellitus (T2DM) and obesity .

Case Study: GPR119 Agonists

Recent studies have demonstrated that derivatives of this compound exhibit significant binding affinity to GPR119, a receptor implicated in insulin secretion and glucose metabolism. These findings suggest potential therapeutic applications for managing T2DM .

Organic Synthesis

The compound is also employed as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the formation of complex molecules.

Application in Tert-Butylation Reactions

The tert-butyl group is commonly used as a protecting group for carboxylic acids due to its stability. The compound can be converted into tert-butyl esters through reactions with carboxylic acids or alcohols under specific conditions, enhancing the efficiency of organic syntheses .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Tert-butylation of carboxylic acids | Tf2NH catalyst | High yields |

| Tert-butylation of alcohols | Tf2NH catalyst | Rapid conversion |

Research and Development

The compound's unique molecular structure makes it a valuable subject for research in synthetic methodologies and drug development. It serves as a model compound for exploring new synthetic pathways and optimizing reaction conditions.

Innovative Synthetic Strategies

Recent advancements highlight one-pot synthetic strategies that yield high-purity products with minimal steps. This approach not only simplifies the synthesis but also enhances the overall yield of desired compounds .

作用機序

The mechanism of action of (S)-tert-Butyl 4-hydroxyazepane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The chiral nature of the compound allows it to fit into specific binding sites, potentially leading to selective inhibition or activation of biological pathways.

類似化合物との比較

Comparison with Similar Compounds

Key Structural and Functional Differences

The most relevant structural analog is tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate (CAS: 1823981-56-1, C₁₃H₂₅NO₃, MW: 243.34), which features additional methyl groups at the 4- and 5-positions of the azepane ring . Below is a comparative analysis:

| Property | (S)-tert-Butyl 4-hydroxyazepane-1-carboxylate | tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate |

|---|---|---|

| Molecular Formula | ~C₁₁H₂₁NO₃ | C₁₃H₂₅NO₃ |

| Molecular Weight | ~215.29 (estimated) | 243.34 |

| Substituents | 4-OH, 1-tert-butyl carbamate | 4-OH, 4,5-dimethyl, 1-tert-butyl carbamate |

| Stereochemistry | (S)-enantiomer | Not specified (likely racemic or mixture) |

| Purity | Not available | ≥95% |

| Potential Applications | Pharmaceutical intermediates | Pharmaceutical intermediates, fine chemicals |

Key Findings:

This could influence crystallinity, as methyl groups disrupt planar molecular arrangements . The (S)-configuration of the target compound may enhance enantioselective binding in chiral environments, a critical factor in drug design.

Hydrogen Bonding and Crystallinity :

- The hydroxyl group in both compounds facilitates hydrogen bonding, a key driver of crystal packing. However, the analog’s methyl groups likely alter graph-set patterns (e.g., reducing R₂²(8) motifs common in hydroxyl-carbamate systems) due to steric constraints .

The target compound’s lower molecular weight may favor solubility in polar solvents.

生物活性

(S)-tert-Butyl 4-hydroxyazepane-1-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H21NO3

- CAS Number : 1174020-38-2

- Molecular Weight : 225.30 g/mol

The biological activity of this compound is primarily linked to its interaction with various molecular targets. It has been shown to exhibit effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Target Receptors

- Acetylcholinesterase Inhibition : The compound has demonstrated potential as an inhibitor of acetylcholinesterase, which is crucial for the treatment of Alzheimer’s disease (AD) by enhancing cholinergic transmission.

- β-Secretase Inhibition : Studies indicate that it may inhibit β-secretase activity, contributing to reduced amyloid-beta peptide aggregation, a hallmark of AD pathology .

Neuroprotective Effects

Research has highlighted the neuroprotective effects of this compound in vitro and in vivo:

- In Vitro Studies : The compound has been tested against amyloid-beta (Aβ) induced cytotoxicity in astrocytes, showing a protective effect by reducing cell death and promoting cell viability .

- In Vivo Models : In scopolamine-induced models mimicking AD, treatment with this compound resulted in decreased Aβ levels and improved cognitive function compared to control groups .

Study on Neuroprotection

A study assessed the efficacy of this compound in preventing Aβ-induced toxicity in astrocytes. The results indicated that the compound could significantly reduce cell death rates and maintain cellular integrity under stress conditions induced by Aβ exposure.

Cognitive Improvement

In another study involving animal models, administration of this compound led to significant improvements in memory and learning tasks compared to untreated groups. The cognitive enhancement was attributed to the compound's ability to modulate cholinergic signaling pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Acetylcholinesterase Inhibition | β-Secretase Inhibition | Neuroprotective Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| M4 (a related multi-target compound) | Yes | Yes | Moderate |

| Galantamine | Yes | No | High |

Q & A

Basic Questions

Q. What are the common synthetic routes for (S)-tert-Butyl 4-hydroxyazepane-1-carboxylate, and what analytical methods confirm its enantiomeric purity?

- Answer: The synthesis typically involves Boc-protection of azepane derivatives followed by stereoselective hydroxylation. For example, tert-butyl carbamate intermediates (e.g., tert-butyl 1,4-diazepane-1-carboxylate) are synthesized via coupling reactions under anhydrous conditions, as seen in similar protocols . Enantiomeric purity is confirmed using chiral HPLC or polarimetry. For absolute stereochemical confirmation, single-crystal X-ray diffraction (using programs like SHELXL ) or dynamic NMR analysis (to study conformational equilibria, as in ) is recommended.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Answer: Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or oxidation . Avoid contact with ignition sources due to potential peroxide formation in related tert-butyl compounds . Use explosion-proof equipment in synthesis areas and ground metal containers during transfers . Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood to mitigate inhalation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the hydrogen bonding network of this compound?

- Answer: Contradictions often arise from disordered solvent molecules or dynamic hydrogen bonding. Use high-resolution X-ray data (collected at low temperatures, e.g., 105 K ) and refine structures with SHELXL . Graph set analysis (as in ) can systematically categorize hydrogen-bonding patterns. If disorder persists, computational modeling (DFT with explicit solvent interactions ) helps validate experimental observations.

Q. What experimental design considerations are critical for optimizing the synthesis of this compound to maximize yield and purity?

- Answer: Employ a factorial design approach to test variables like reaction temperature, catalyst loading (e.g., Mo(CO)₆ for epoxidation steps ), and solvent polarity. For stereochemical control, optimize chiral auxiliaries or enzyme-mediated asymmetric hydroxylation. Monitor reaction progress via LC-MS and isolate intermediates using column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N to prevent tailing ).

Q. How do solvent effects influence the conformational equilibrium of this compound in solution, and how can this be analyzed?

- Answer: Solvent polarity stabilizes specific conformers through dipole interactions. Use variable-temperature NMR (e.g., –90°C to 25°C ) to observe axial-equatorial interconversion of the tert-butyl group. Compare with DFT calculations incorporating explicit solvent molecules (e.g., water or DMSO) to model solvation effects. This dual approach resolves discrepancies between solid-state (X-ray) and solution-phase data.

Q. What strategies mitigate racemization during functionalization of this compound in multistep syntheses?

- Answer: Avoid strongly acidic/basic conditions that may cleave the Boc group or epimerize the stereocenter. Use mild reagents like EDCI/HOBt for coupling reactions. Monitor enantiopurity at each step via chiral HPLC. If racemization occurs, reprotect the amine with a more stable group (e.g., Fmoc) or employ kinetic resolution with chiral catalysts .

Methodological Notes

- Crystallography: SHELX programs are preferred for small-molecule refinement due to robustness with high-resolution data .

- Safety: Prioritize protocols from (e.g., P301+P310 for spill management) and ensure compliance with GHS guidelines.

- Data Validation: Cross-reference spectroscopic (NMR, IR) and computational (DFT) data to confirm structural assignments, especially for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。